N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
“N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its complex molecular structure, which includes a piperidine ring, a quinoxaline moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Quinoxaline Moiety: This step may involve the condensation of a suitable diamine with a diketone.
Attachment of the Phenylethyl Group: This can be done through alkylation reactions.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are commonly employed.
Chemical Reactions Analysis
Types of Reactions
“N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of “N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
- N-(1-phenylethyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide
Uniqueness
“N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H30N4O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H30N4O2/c1-3-17-31-25-23(27-21-11-7-8-12-22(21)28-25)29-15-13-20(14-16-29)24(30)26-18(2)19-9-5-4-6-10-19/h4-12,18,20H,3,13-17H2,1-2H3,(H,26,30) |
InChI Key |
GKXOUDUHPDHFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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